N-(3,3-Dimethylpent-4-en-1-ylidene)hydroxylamine
Description
N-(3,3-Dimethylpent-4-en-1-ylidene)hydroxylamine is an organic compound with the molecular formula C7H13NO. It contains a hydroxylamine functional group attached to a 3,3-dimethylpent-4-en-1-ylidene moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Properties
CAS No. |
61898-93-9 |
|---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
N-(3,3-dimethylpent-4-enylidene)hydroxylamine |
InChI |
InChI=1S/C7H13NO/c1-4-7(2,3)5-6-8-9/h4,6,9H,1,5H2,2-3H3 |
InChI Key |
ONXAYLISLZIVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=NO)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethylpent-4-en-1-ylidene)hydroxylamine typically involves the reaction of 3,3-dimethylpent-4-en-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the stability of the intermediate and the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The reaction mixture is continuously monitored, and the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-Dimethylpent-4-en-1-ylidene)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,3-Dimethylpent-4-en-1-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,3-Dimethylpent-4-en-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,3-Dimethylpent-4-yn-1-ylidene)hydroxylamine: Similar structure but with a triple bond instead of a double bond.
N-(3,3-Dimethylpent-4-en-1-amine): Lacks the hydroxylamine group.
3,3-Dimethylpent-4-en-1-ol: Contains a hydroxyl group instead of a hydroxylamine group.
Uniqueness
N-(3,3-Dimethylpent-4-en-1-ylidene)hydroxylamine is unique due to the presence of both a hydroxylamine group and a double bond in its structure. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
